molecular formula C8H10O2S B7724118 Ethyl phenyl sulfone CAS No. 72428-03-6

Ethyl phenyl sulfone

Cat. No. B7724118
CAS RN: 72428-03-6
M. Wt: 170.23 g/mol
InChI Key: VBQUDDWATQWCPP-UHFFFAOYSA-N
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Description

Ethyl phenyl sulfone is a sulfonic acid derivative . It is used in laboratory chemicals .


Molecular Structure Analysis

Ethyl phenyl sulfone has a molecular formula of C8H10O2S . Its molecular weight is 170.23 g/mol . The InChI string and Canonical SMILES are also available .


Chemical Reactions Analysis

Phenyl sulfones, a related compound, can be used to synthesize a diverse family of trisubstituted cyclohexenes from three independent nucleophilic additions . The reactivity of sulfones can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions .


Physical And Chemical Properties Analysis

Ethyl phenyl sulfone has a molecular weight of 170.23 g/mol . The density of ethyl phenyl sulfone is 1.1410g/cm3 at 20°C . The melting point is between 35 - 40 °C and the initial boiling point is 103 °C at 1mmHg . The flash point is 110 °C .

Scientific Research Applications

  • Anticonvulsant Activity : Ethyl phenyl sulfone has been investigated for its anticonvulsant properties due to its structural similarity to ketones, which are known to have anticonvulsant activity. This research suggests the potential of ethyl phenyl sulfone in treating seizures and related neurological conditions (Merritt, Putnam, & Bywater, 1945).

  • Synthesis of Complex Organic Compounds : Research on the synthesis of various organic compounds, such as butenyl phenyl sulfone, highlights the role of ethyl phenyl sulfone in complex organic synthesis processes. This can have implications in pharmaceutical and material science industries (Enders, Berg, & Jandeleit, 2003).

  • Catalysis in Organic Reactions : Ethyl phenyl sulfone derivatives have been used as catalysts in the preparation of other complex organic molecules, showcasing their utility in facilitating and enhancing chemical reactions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

  • Polymerization Catalysts : Research involving nickel complexes with phosphine sulfonate ligands, which include ethyl phenyl sulfone derivatives, demonstrates their application in ethylene polymerization, contributing to the field of polymer science (Noda, Kochi, & Nozaki, 2009).

  • Fluorescence Sensors : Studies on water-soluble sulfonato-Salen-type ligands, derived from compounds like ethyl phenyl sulfone, indicate their use in detecting Cu2+ ions in water and living cells through fluorescence sensing. This has implications for environmental monitoring and biological research (Zhou et al., 2012).

  • Sulfide Oxidation Catalyst : Ethyl phenyl sulfone has been used in the oxidation of sulfides to sulfoxides and sulfones, demonstrating its role in catalyzing chemical transformations important in various industrial processes (Feng, Wang, Bian, & Wang, 2007).

  • Precursors in Chemical Synthesis : Research indicates the use of ethyl phenyl sulfone derivatives as precursors for the generation of sulfenic acids, which are valuable in synthesizing a wide range of new sulfoxides (Aversa et al., 2009).

Future Directions

Recent developments in the field of sustainable sulfone synthesis have focused on improving traditional approaches and exploring novel emerging technologies for a more sustainable sulfone synthesis . These include the selective functionalization of C−H bonds and the fixation of sulfur dioxide .

properties

IUPAC Name

ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQUDDWATQWCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870664
Record name (Ethanesulfonyl)benzene
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name (Ethylsulphonyl)benzene
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Product Name

Ethyl phenyl sulfone

CAS RN

599-70-2, 72428-03-6
Record name (Ethylsulfonyl)benzene
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Record name (Ethylsulphonyl)benzene
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Record name Benzene, methyl(methylsulfonyl)-
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Record name (Ethanesulfonyl)benzene
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Record name (ethylsulphonyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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